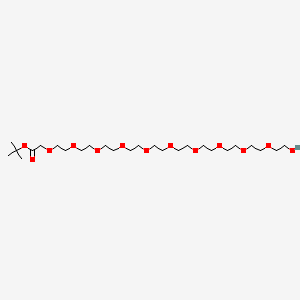
Azido-PEG11-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG11-acid is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The azide group is introduced to the PEG chain, which is then functionalized with a terminal carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The PEG spacer increases the aqueous solubility of the resulting compound, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG11-acid undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne groups to form stable triazole linkages
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups
Common Reagents and Conditions
Reagents: Copper catalysts, alkyne-containing molecules, DBCO, BCN.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature, to ensure high efficiency and yield
Major Products
The major products formed from these reactions are triazole linkages, which are stable and useful in various applications, including the synthesis of PROTACs .
Aplicaciones Científicas De Investigación
Azido-PEG11-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules
Biology: Facilitates the selective degradation of target proteins within cells, making it valuable in proteomics and cell biology research
Medicine: Used in the development of targeted therapy drugs, particularly in the synthesis of PROTACs for cancer treatment
Industry: Employed in the production of polyethylene glycol-based materials and nanoparticles
Mecanismo De Acción
Azido-PEG11-acid exerts its effects through the formation of stable triazole linkages via click chemistry reactions. These linkages enable the connection of two ligands in PROTACs, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This interaction facilitates the selective degradation of the target protein via the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Similar Compounds
- Azido-PEG1-acid
- Azido-PEG2-acid
- Azido-PEG3-acid
- Azido-PEG4-acid
- Azido-PEG5-acid
- Azido-PEG6-acid
- Azido-PEG7-acid
- Azido-PEG8-acid
- Azido-PEG9-acid
- Azido-PEG10-acid
- Azido-PEG12-acid
- Azido-PEG24-acid
- Azido-PEG36-acid
Uniqueness
Azido-PEG11-acid is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for various applications. Its ability to form stable triazole linkages through click chemistry makes it particularly valuable in the synthesis of PROTACs and other complex molecules .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N3O13/c26-28-27-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-25(29)30/h1-24H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICJSXBZHPICON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N3O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














